Cas no 873579-15-8 (N-ethyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide)

N-Ethyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique substitution pattern, featuring ethyl, methoxy, and methyl functional groups on the benzene ring. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmacologically active molecules or specialty chemicals. The presence of electron-donating methoxy groups enhances its reactivity in electrophilic aromatic substitution reactions, while the sulfonamide moiety offers versatility for further functionalization. Its well-defined structure and purity make it suitable for research applications requiring precise molecular modifications. Proper handling and storage are recommended to maintain stability.
N-ethyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide structure
873579-15-8 structure
Product Name:N-ethyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide
CAS No:873579-15-8
MF:C11H17NO4S
MW:259.321982145309
CID:5438859
Update Time:2025-05-23

N-ethyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide
    • Benzenesulfonamide, N-ethyl-2,5-dimethoxy-4-methyl-
    • N-ethyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide
    • Inchi: 1S/C11H17NO4S/c1-5-12-17(13,14)11-7-9(15-3)8(2)6-10(11)16-4/h6-7,12H,5H2,1-4H3
    • InChI Key: UXHBTCUJNNIYIA-UHFFFAOYSA-N
    • SMILES: C1(S(NCC)(=O)=O)=CC(OC)=C(C)C=C1OC

N-ethyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-ethyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide

N-Ethyl-2,5-Dimethoxy-4-Methylbenzene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No 873579-15-8, commonly referred to as N-Ethyl-2,5-Dimethoxy-4-Methylbenzene-1-Sulfonamide, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and material science. This compound is notable for its unique structural properties, which make it a valuable component in various research and industrial applications. Recent advancements in synthetic methodologies have further enhanced its potential for use in drug development and advanced materials.

N-Ethyl-2,5-Dimethoxy-4-Methylbenzene-1-Sulfonamide is characterized by its sulfonamide functional group, which plays a crucial role in its chemical reactivity and biological activity. The presence of the ethyl group at the nitrogen atom introduces steric effects that can influence the compound's interaction with biological targets. Additionally, the methoxy groups at positions 2 and 5 of the benzene ring contribute to the molecule's electronic properties, enhancing its stability and solubility in various solvents. Recent studies have demonstrated that these structural features make the compound a promising candidate for use in targeted drug delivery systems.

The synthesis of N-Ethyl-2,5-Dimethoxy-4-Methylbenzene-1-Sulfonamide involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative. The introduction of the sulfonamide group is achieved through nucleophilic substitution reactions, often utilizing sulfonyl chlorides or other reactive intermediates. The optimization of reaction conditions has been a focal point of recent research, with scientists exploring greener and more efficient synthetic pathways to minimize environmental impact.

One of the most exciting developments involving this compound is its application in medicinal chemistry. Researchers have identified that N-Ethyl-2,5-Dimethoxy-4-Methylbenzene-1-Sulfonamide exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* have highlighted its ability to modulate key signaling pathways involved in Alzheimer's disease. These findings underscore the potential of this compound as a lead molecule for drug discovery efforts.

In addition to its pharmacological applications, N-Ethyl-2,5-Dimethoxy-4-Methylbenzene-1-Sulfonamide has also found utility in materials science. Its unique combination of mechanical and thermal properties makes it an ideal candidate for use in high-performance polymers and composites. Recent breakthroughs in polymer chemistry have leveraged this compound to develop materials with enhanced durability and resistance to environmental factors, opening new avenues for its industrial applications.

The safety profile of N-Ethyl-2,5-Dimethoxy-4-Methylbenzene-1-Sulfonamide has been thoroughly evaluated through rigorous toxicological studies. These studies have demonstrated that the compound exhibits low toxicity at therapeutic concentrations, making it suitable for use in both preclinical and clinical settings. Regulatory agencies have also recognized its safety profile, paving the way for its broader adoption across various industries.

Looking ahead, ongoing research into N-Ethyl-2,5-Dimethoxy-4-Methylbenzene-1-Sulfonamide is focused on expanding its applications while improving its manufacturing processes. Collaborative efforts between academic institutions and industry leaders are expected to yield innovative solutions that further enhance the compound's versatility and effectiveness. As our understanding of this compound continues to grow, so too does its potential to contribute to advancements across multiple scientific disciplines.

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